molecular formula C13H11F2N3O B2518709 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone CAS No. 2270906-35-7

1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone

Cat. No.: B2518709
CAS No.: 2270906-35-7
M. Wt: 263.248
InChI Key: HOZLAYUHSMXSJT-UHFFFAOYSA-N
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Description

1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an aminopyrimidine core

Mechanism of Action

Target of Action

The primary target of 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases first discovered for their role in regulating the cell cycle. They are also involved in regulating transcription, mRNA processing, and the differentiation of nerve cells.

Mode of Action

It is known to interact with cyclin-dependent kinase 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone typically involves the reaction of 2,4-difluoroaniline with 4-methylpyrimidine-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(2,4-difluoroanilino)-4-methylpyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-10(8(2)19)6-16-13(17-7)18-12-4-3-9(14)5-11(12)15/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZLAYUHSMXSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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